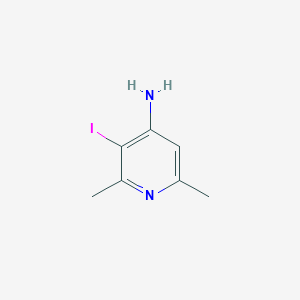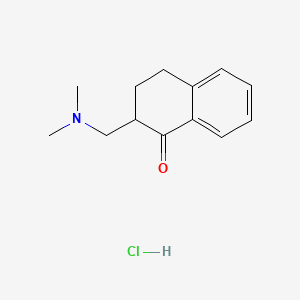![molecular formula C17H18N2O7 B8536334 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)-](/img/structure/B8536334.png)
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The presence of the β-lactam ring is crucial for its biological activity, as it interferes with the synthesis of bacterial cell walls, leading to the death of the bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- typically involves the following steps:
Formation of the β-lactam ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Introduction of the 4-nitrobenzyl group:
Hydroxylation and methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization and substitution reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can result in the formation of amines or alcohols.
科学研究应用
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- has several scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam chemistry and for developing new synthetic methodologies.
Biology: The compound is used in studies related to bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a lead compound for the development of new β-lactam antibiotics with improved efficacy and reduced resistance.
Industry: The compound is used in the production of β-lactam antibiotics and as an intermediate in the synthesis of other pharmaceuticals.
作用机制
The mechanism of action of 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall and ultimately to the lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
Penicillin: Penicillin is another β-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporin: Cephalosporins are β-lactam antibiotics with a broader spectrum of activity and different resistance profiles.
Carbapenem: Carbapenems are β-lactam antibiotics with a very broad spectrum of activity and high resistance to β-lactamases.
Uniqueness
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- is unique due to its specific structural features, such as the presence of the 4-nitrobenzyl group and the specific stereochemistry of the β-lactam ring. These features contribute to its distinct biological activity and potential for use in the development of new antibiotics.
属性
分子式 |
C17H18N2O7 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (4R,5R,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7/c1-8-13-12(9(2)20)16(22)18(13)14(15(8)21)17(23)26-7-10-3-5-11(6-4-10)19(24)25/h3-6,8-9,12-14,20H,7H2,1-2H3/t8-,9-,12-,13-,14?/m1/s1 |
InChI 键 |
GUGYCHHWTVUBLV-MSECNUKYSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](C)O |
规范 SMILES |
CC1C2C(C(=O)N2C(C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)




![Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8536326.png)


![5-nitro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8536345.png)




